(4-Bromophenyl)triphenylsilane

Description

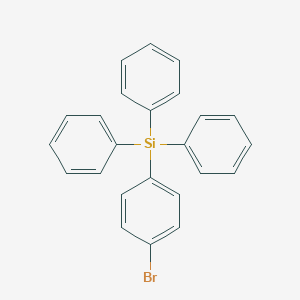

Structure

3D Structure

Properties

IUPAC Name |

(4-bromophenyl)-triphenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19BrSi/c25-20-16-18-24(19-17-20)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDZSLJULKCKKPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19BrSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40304978 | |

| Record name | (4-Bromophenyl)triphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18737-40-1 | |

| Record name | 18737-40-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Bromophenyl)triphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Bromophenyl)triphenylsilane: Synthesis, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromophenyl)triphenylsilane is a versatile organosilane compound that has garnered significant interest across various scientific disciplines. Its unique molecular architecture, featuring a bulky, stabilizing triphenylsilyl group attached to a reactive bromophenyl ring, makes it a valuable precursor in organic synthesis, materials science, and medicinal chemistry. The presence of the bromine atom provides a functional handle for a wide array of cross-coupling reactions, enabling the construction of complex molecular frameworks. Concurrently, the triphenylsilyl moiety imparts desirable physicochemical properties such as thermal stability, solution processability, and specific electronic characteristics to the resulting materials. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of this compound, offering field-proven insights for its effective utilization in research and development.

Core Chemical Properties and Structure

This compound is a white solid at room temperature. The central structural feature is a tetrahedral silicon atom bonded to three phenyl rings and one 4-bromophenyl ring. This structure provides a unique combination of reactivity at the carbon-bromine bond and stability conferred by the bulky silyl group.

| Property | Value | Source(s) |

| CAS Number | 18737-40-1 | [1] |

| Molecular Formula | C₂₄H₁₉BrSi | [1] |

| Molecular Weight | 415.40 g/mol | [1] |

| Physical Form | Solid | [1] |

| Melting Point | 175 °C | [2] |

| SMILES | BrC1=CC=C(C=C1)(C3=CC=CC=C3)C4=CC=CC=C4 | [1] |

| InChI Key | UDZSLJULKCKKPX-UHFFFAOYSA-N | [1] |

graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Central Silicon Atom Si [label="Si", fontcolor="#202124", pos="0,0!"]; // Phenyl Ring 1 C1 [label="C", pos="-1.5,0.8!"]; C2 [label="C", pos="-2.5,0!"]; C3 [label="C", pos="-2.5,-1!"]; C4 [label="C", pos="-1.5,-1.8!"]; C5 [label="C", pos="-0.5,-1!"]; C6 [label="C", pos="-0.5,0!"]; Si -- C6 [len=1.2]; C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; // Phenyl Ring 2 C7 [label="C", pos="1.5,0.8!"]; C8 [label="C", pos="2.5,0!"]; C9 [label="C", pos="2.5,-1!"]; C10 [label="C", pos="1.5,-1.8!"]; C11 [label="C", pos="0.5,-1!"]; C12 [label="C", pos="0.5,0!"]; Si -- C12 [len=1.2]; C7 -- C8 -- C9 -- C10 -- C11 -- C12 -- C7; // Phenyl Ring 3 C13 [label="C", pos="-0.8,1.5!"]; C14 [label="C", pos="0,2.5!"]; C15 [label="C", pos="1,2.5!"]; C16 [label="C", pos="1.8,1.5!"]; C17 [label="C", pos="1,0.5!"]; C18 [label="C", pos="0,0.5!"]; Si -- C18 [len=1.2, dir=none]; C13 -- C14 -- C15 -- C16 -- C17 -- C18 -- C13; // 4-Bromophenyl Ring C19 [label="C", pos="-0.8,-2.5!"]; C20 [label="C", pos="0,-3.5!"]; C21 [label="C", pos="1,-3.5!"]; C22 [label="C", pos="1.8,-2.5!"]; C23 [label="C", pos="1,-1.5!"]; C24 [label="C", pos="0,-1.5!"]; Br [label="Br", fontcolor="#EA4335", pos="0,-4.5!"]; Si -- C24 [len=1.8]; C19 -- C20 -- C21 -- C22 -- C23 -- C24 -- C19; C20 -- Br;

}

Caption: 2D representation of this compound.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reaction of an organometallic reagent derived from 1,4-dibromobenzene with triphenylchlorosilane. Both Grignard and organolithium pathways are viable, with the choice often depending on desired reaction conditions and scalability. The organolithium route generally offers higher reactivity.

Detailed Experimental Protocol (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of the analogous (3-Bromophenyl)triphenylsilane and is expected to provide a high yield of the desired 4-isomer with minimal modification.[3]

Materials:

-

1,4-Dibromobenzene

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triphenylchlorosilane

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate (EA)

-

Methanol (MeOH)

-

Magnesium sulfate (MgSO₄)

-

Distilled water

-

Saturated sodium chloride solution (brine)

Procedure:

-

Reaction Setup: A multi-necked round-bottom flask is flame-dried under vacuum and allowed to cool under an inert atmosphere (e.g., nitrogen or argon).

-

Initial Reaction: 1,4-Dibromobenzene (1.0 equivalent) is dissolved in anhydrous THF in the reaction flask.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.0 equivalent) is added dropwise via syringe, ensuring the internal temperature does not rise significantly. The mixture is stirred at -78 °C for 1 hour to facilitate selective monolithiation.

-

Silylation: Triphenylchlorosilane (1.1 equivalents), dissolved in a minimal amount of anhydrous THF, is slowly added to the reaction mixture at -78 °C.

-

Warm-up and Quenching: The reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 12 hours.

-

Work-up: The reaction is quenched by the careful addition of distilled water. The aqueous layer is separated, and the organic layer is washed sequentially with distilled water and brine.

-

Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization, for example from a mixture of methylene chloride and methanol, to yield this compound as a white solid.[3]

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

-

¹H NMR: The spectrum is expected to show signals in the aromatic region (approx. 7.0-7.8 ppm). The protons on the triphenylsilyl groups will appear as a complex multiplet. The protons on the 4-bromophenyl ring will appear as two distinct doublets (an AA'BB' system) due to their symmetry. Based on data for bis(4-bromophenyl)(diphenyl)silane, these doublets are expected in the 7.4-7.6 ppm range.

-

¹³C NMR: The spectrum will show several signals in the aromatic region (approx. 125-140 ppm). The carbon atom attached to the silicon will be shifted downfield. The carbon atom attached to the bromine will also have a characteristic chemical shift. Quaternary carbons, including the one bonded to silicon, will typically show weaker signals.

-

Mass Spectrometry: The mass spectrum will show a characteristic molecular ion peak and a fragmentation pattern corresponding to the loss of phenyl and bromo-phenyl groups.

Key Reactions and Applications

The bifunctional nature of this compound makes it a valuable intermediate in the synthesis of more complex molecules.[4]

Suzuki-Miyaura Cross-Coupling

A primary application of this compound is its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The carbon-bromine bond serves as a reactive site for coupling with a variety of organoboron compounds, most commonly boronic acids or their esters. This reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[4]

General Reaction Scheme: The reaction typically involves this compound, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent system (e.g., toluene, dioxane, DMF).[5]

This pathway is crucial for synthesizing substituted biphenyls and polyaromatic systems that are of interest in materials science and medicinal chemistry. For instance, the reaction of this compound with an appropriate boronic acid is the key step in producing precursors for organic light-emitting diodes (OLEDs).

A key derivative, (4-(triphenylsilyl)phenyl)boronic acid, is commercially available, which is synthesized from this compound.[6][7] This boronic acid is then used in subsequent Suzuki coupling reactions to introduce the bulky, electron-transporting triphenylsilylphenyl moiety into organic electronic materials.

Caption: Suzuki coupling reaction of this compound.

Applications in Organic Electronics

The triphenylsilyl group is known to enhance the performance of materials used in organic electronics. It can improve solubility, promote amorphous morphologies (preventing crystallization that can degrade device performance), and provide good thermal stability.[8] this compound serves as a key building block for these materials. By using the bromo-functionality for cross-coupling reactions, the bulky triphenylsilylphenyl group can be incorporated into conjugated polymers and small molecules designed for use in:

-

Organic Light-Emitting Diodes (OLEDs): As a precursor to host materials for phosphorescent emitters or as a component of electron-transporting layers. The silicon-containing moiety can help tune the electronic properties and raise the triplet energy of host materials, which is crucial for efficient blue phosphorescent OLEDs.[8]

-

Organic Photovoltaics (OPVs): In the synthesis of donor or acceptor materials where control over morphology and electronic energy levels is critical.

-

Organic Field-Effect Transistors (OFETs): To create stable semiconductor materials with good charge mobility.

Applications in Medicinal Chemistry and Drug Development

While direct applications of this compound as a therapeutic agent are not documented, its role as a synthetic intermediate is significant. Organosilicon compounds are increasingly being explored in medicinal chemistry as silicon isosteres of carbon-containing drugs. Replacing a carbon atom with a silicon atom can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The bis(4-fluorophenyl)methyl scaffold, structurally related to the core of our topic compound, has been investigated for its activity as a dopamine transporter (DAT) inhibitor. Therefore, this compound represents a valuable starting point for the synthesis of novel silicon-containing drug candidates through cross-coupling chemistry, allowing for the exploration of new chemical space in drug discovery programs.[4]

Conclusion

This compound is a strategically important chemical intermediate with a well-defined structure and versatile reactivity. Its synthesis is achievable through established organometallic routes, and its bifunctional nature allows for its seamless integration into complex synthetic pathways. The primary value of this compound lies in its utility as a precursor for advanced materials, particularly in the field of organic electronics where the triphenylsilyl group imparts beneficial properties. Furthermore, its potential as a scaffold for novel therapeutics in medicinal chemistry continues to be an area of active interest. This guide provides the foundational knowledge for researchers and scientists to effectively harness the potential of this compound in their respective fields.

References

- The Role of (4-Bromophenyl)trimethylsilane in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- The Role of (4-Bromophenylethynyl)trimethylsilane in Enabling Advanced Organic Electronics and Photochemistry. NINGBO INNO PHARMCHEM CO.,LTD.

- Understanding the Synthesis and Handling of (4-Bromophenyl)trimethylsilane. NINGBO INNO PHARMCHEM CO.,LTD.

- Fujita, M. et al. (2007).

- Electronic Supporting Information (ESI). The Royal Society of Chemistry.

- Kirchoff, J. H. et al. (2022). Crystal structure and Hirshfeld surface analysis of N-{[diphenyl(vinyl)silyl]methyl}-2-methylpropan-2-ammonium chloride.

- (4-(Triphenylsilyl)phenyl)boronicacid product page. MySkinRecipes.

- (4-(Triphenylsilyl)phenyl)boronic acid product page. ENAO Chemical Co, Limited.

- Copies of 1H, 13C, 19F NMR spectra. University of Santiago de Compostela.

- This compound. PubChem.

- Suzuki cross-coupling reaction. ChemHelp ASAP.

- Structure, Quantum Chemical and In Silico Molecular Docking Analysis of some Di-Ortho-Substituted Halogenated Biphenyls. Journal of Molecular Structure, 1264, 133203.

- Crystal structure of trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane and Hirshfeld surface analysis of 3-bromo-2,2-bis(bromomethyl)propan-1-ol.

- Crystal structure of trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane and Hirshfeld surface analysis of 3-bromo-2,2-bis(bromomethyl)propan-1-ol. National Institutes of Health.

- 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry.

- (4-bromophenyl)-triphenylsilane product page. Zhengzhou HQ Material Co., Ltd.

- The crystal structure of adamantylmethoxydiphenylsilane, C23H28OSi. Zeitschrift für Kristallographie - New Crystal Structures, 236(4), 747-750.

- Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. ResearchGate.

- Application of Green Chemistry for the One-pot Preparation of tris(4-bromophenyl)chlorosilane. Chemistry Africa, 3, 735-740.

- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 6(2), 1059-1071.

- Synthesis of organic materials for optoelectronic applications. Enlighten Theses.

- Suzuki Coupling Mechanism. MH Chem.

- Suzuki reaction example. J Michelle Leslie.

- Advances in Organic Materials for Next-Generation Optoelectronics: Potential and Challenges. MDPI.

- Process for producing phenylboronic acids and triphenylboroxines. Google Patents.

Sources

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. (4-bromophenyl)-triphenylsilane - Organosilicon - Zhengzhou HQ Material Co., Ltd. [hqmat.com]

- 3. (3-Bromophenyl)triphenylsilane synthesis - chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. youtube.com [youtube.com]

- 6. (4-(Triphenylsilyl)phenyl)boronicacid [myskinrecipes.com]

- 7. (4-(Triphenylsilyl)phenyl)boronic acid, CasNo.852475-03-7 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 8. nbinno.com [nbinno.com]

Introduction: The Strategic Importance of (4-Bromophenyl)triphenylsilane

An In-depth Technical Guide to the Synthesis and Characterization of (4-Bromophenyl)triphenylsilane

This compound is a tetra-substituted organosilane compound of significant interest in the fields of materials science and synthetic organic chemistry.[1] Its molecular architecture, featuring a rigid tetrahedral silicon core with three phenyl groups and one functionalizable bromophenyl group, makes it an invaluable building block. The triphenylsilyl moiety imparts desirable physical properties such as thermal stability and solubility in organic solvents, while the bromine atom serves as a versatile synthetic handle for a wide array of cross-coupling reactions.[2]

This guide provides a comprehensive overview of a field-proven method for the synthesis of this compound, followed by a detailed protocol for its characterization. The methodologies described herein are designed to be self-validating, ensuring that researchers can confidently produce and verify this crucial chemical intermediate for applications ranging from the construction of complex molecular architectures and dendrimers to the development of novel organic electronic materials.[3][4]

Part 1: Synthesis via Grignard Reaction

The most reliable and scalable approach to this compound is the Grignard reaction. This method involves the formation of a Grignard reagent from 1,4-dibromobenzene, followed by its nucleophilic attack on chlorotriphenylsilane.[5] This pathway is favored due to the high reactivity of the Grignard reagent and the commercial availability of the starting materials.

Mechanistic Rationale

The core of the synthesis is the formation of the organomagnesium halide (Grignard reagent). Magnesium metal inserts into one of the carbon-bromine bonds of 1,4-dibromobenzene in an oxidative addition reaction.[6] This process inverts the polarity of the carbon atom, transforming it from an electrophilic center to a potent nucleophile (a carbanion-like species). The reaction must be conducted under strictly anhydrous conditions, as even trace amounts of water will protonate and destroy the highly basic Grignard reagent.[7] Ethereal solvents like tetrahydrofuran (THF) are essential, as they solvate and stabilize the Grignard reagent through coordination with the magnesium center.[7]

The subsequent step involves the reaction of the in situ generated Grignard reagent with chlorotriphenylsilane. The nucleophilic carbon of the Grignard reagent attacks the electrophilic silicon atom of chlorotriphenylsilane, displacing the chloride leaving group and forming the new silicon-carbon bond.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.

-

Apparatus Preparation: A three-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen inlet, and a rubber septum, is dried in an oven at 120 °C overnight and allowed to cool to room temperature under a stream of dry nitrogen.

-

Grignard Reagent Formation:

-

To the flask, add magnesium turnings (1.5 g, 61.7 mmol).

-

Add a small crystal of iodine as an activator (the purple color will disappear as the reaction initiates).[8]

-

In a separate, dry flask, prepare a solution of 1,4-dibromobenzene (13.2 g, 56.0 mmol) in 150 mL of anhydrous tetrahydrofuran (THF).

-

Add approximately 10% of the 1,4-dibromobenzene solution to the magnesium turnings via syringe. Gentle warming may be required to initiate the reaction, which is indicated by bubbling and the disappearance of the iodine color.

-

Once initiated, add the remaining 1,4-dibromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the resulting dark grey-brown mixture at room temperature for an additional 2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Chlorotriphenylsilane:

-

Prepare a solution of chlorotriphenylsilane (14.8 g, 50.2 mmol) in 100 mL of anhydrous THF.

-

Cool the Grignard reagent solution to 0 °C using an ice-water bath.

-

Add the chlorotriphenylsilane solution dropwise to the stirred Grignard reagent over 30 minutes. The choice of adding the silane to the Grignard reagent (normal addition) is deliberate to favor the desired monosubstituted product.[9]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours).[10]

-

-

Workup and Purification:

-

Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl, ~100 mL).

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with water (1 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[11]

-

The resulting crude solid is purified by recrystallization from a mixture of ethanol and dichloromethane to yield this compound as a white crystalline solid.

-

Part 2: Characterization and Validation

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The combination of spectroscopic and physical data provides a self-validating system, ensuring the material's suitability for subsequent research.

Caption: Workflow for the characterization of the final product.

Physicochemical and Spectroscopic Data

The identity and purity of the synthesized product are confirmed by comparing its physicochemical and spectroscopic data with established values.

| Property | Expected Value / Observation | Rationale for Validation |

| Appearance | White solid[1][12] | Confirms the expected physical state of the purified compound. |

| Molecular Formula | C₂₄H₁₉BrSi | Derived from the elemental composition of the molecule. |

| Molecular Weight | 415.40 g/mol | The theoretical molecular weight used for mass spectrometry analysis. |

| Melting Point | ~175 °C[13] | A sharp and narrow melting point range indicates high purity. |

| ¹H NMR | Signals consistent with triphenyl and p-bromophenyl groups[14] | Confirms the proton environment and correct structure. Aromatic protons of the bromophenyl group typically appear as two distinct doublets. |

| ¹³C NMR | Signals corresponding to all unique carbon atoms[15] | Verifies the carbon skeleton of the molecule. |

| Mass Spectrum | Isotopic pattern for one bromine atom (M+ and M+2 peaks of ~1:1 intensity)[16] | Provides definitive confirmation of the molecular weight and the presence of a single bromine atom. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.

-

¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.2-7.8 ppm). The fifteen protons of the three unsubstituted phenyl groups will likely appear as overlapping multiplets. The four protons of the 4-bromophenyl group should resolve into two distinct doublets, each integrating to two protons, characteristic of a 1,4-disubstituted benzene ring.[14]

-

¹³C NMR: The spectrum will show distinct signals for the different carbon environments. The carbon atom attached to the bromine will be shifted to a characteristic chemical shift, and the carbon attached to the silicon atom (ipso-carbon) will also have a unique resonance.[15]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio), the molecular ion peak in the mass spectrum will appear as a pair of peaks (M+ and M+2) of nearly equal intensity, separated by 2 m/z units. This isotopic signature is a definitive indicator of the presence of one bromine atom in the molecule.[16]

Melting Point Analysis

The melting point is a crucial indicator of purity. A pure crystalline solid will have a sharp, well-defined melting point. Impurities typically depress and broaden the melting point range. The synthesized this compound should exhibit a melting point consistent with the literature value of approximately 175 °C.[13]

Conclusion

The synthesis of this compound via the Grignard pathway is a robust and reproducible method that provides access to this versatile building block. The causality-driven protocol outlined in this guide, from the anhydrous conditions required for Grignard formation to the specific purification techniques, is designed to maximize yield and purity. The subsequent multi-technique characterization workflow provides a rigorous and self-validating system to confirm the product's identity and quality. By adhering to these detailed procedures, researchers in drug development and materials science can confidently synthesize and utilize this compound for their advanced applications.

References

- Vertex AI Search. The Role of (4-Bromophenyl)trimethylsilane in Modern Organic Synthesis.

- Vertex AI Search. Understanding the Synthesis and Handling of (4-Bromophenyl)trimethylsilane.

- CymitQuimica. This compound.

- Sigma-Aldrich. This compound.

- The Royal Society of Chemistry. Electronic Supporting Information (ESI).

- The Royal Society of Chemistry. Supporting information.

- Sigma-Aldrich. (4-Bromophenylethynyl)trimethylsilane 98 16116-78-2.

- PubChem. This compound | C24H19BrSi | CID 297506.

- ResearchGate. Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction.

- ResearchGate. Figure S2. 1 H NMR spectrum of bis(4-bromophenyl)(diphenyl)silane (3)..

- ChemicalBook. (3-Bromophenyl)triphenylsilane synthesis.

- Wikipedia. Grignard reagent.

- 化工网. 4-溴四苯基硅烷.

- Leah4Sci. Grignard Reaction, Mechanism, Reagent and Cheat Sheet.

- Organic Syntheses Procedure. 2',1"-Terphenyl, 4,4"-dibromo-3',4',5',6'-tetrakis(4-bromophenyl).

- ResearchGate. (PDF) - Polyfunctional carbosilanes and organosilicon compounds. Synthesis via Grignard reagents.

- Organic Syntheses Procedure. The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH.

- Gelest, Inc. GRIGNARD REAGENTS AND SILANES.

- Sigma-Aldrich. This compound.

- YouTube. making Grignard reagents.

- National Institute of Standards and Technology. 4-Bromophenyl ether - the NIST WebBook.

- MDPI. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. leah4sci.com [leah4sci.com]

- 8. Grignard reagent - Wikipedia [en.wikipedia.org]

- 9. gelest.com [gelest.com]

- 10. (3-Bromophenyl)triphenylsilane synthesis - chemicalbook [chemicalbook.com]

- 11. orgsyn.org [orgsyn.org]

- 12. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 13. 4-溴四苯基硅烷 - ChemicalBook [m.chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. This compound | C24H19BrSi | CID 297506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 4-Bromophenyl ether [webbook.nist.gov]

An In-Depth Technical Guide to the Physical Properties of 4-Bromotetraphenylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromotetraphenylsilane, also known as (4-bromophenyl)triphenylsilane, is an organosilicon compound with significant applications in organic synthesis and materials science. Its robust tetraphenylsilane core, functionalized with a reactive bromine atom, makes it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of 4-bromotetraphenylsilane, along with detailed experimental protocols for its synthesis and characterization, to support its effective use in research and development.

Chemical and Physical Properties

4-Bromotetraphenylsilane is a white to off-white crystalline solid at room temperature.[1][2] Its core physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 18737-40-1 | [1][2] |

| Molecular Formula | C₂₄H₁₉BrSi | [1][2] |

| Molecular Weight | 415.41 g/mol | [1] |

| Melting Point | ~175 °C | [2] |

| Boiling Point (Predicted) | 462.9 ± 37.0 °C | [2] |

| Density (Predicted) | 1.30 ± 0.1 g/cm³ | [2] |

| Appearance | White to light yellow crystal powder | [2] |

| Purity | ≥96% (GC) | [1] |

| Storage | Inert atmosphere, Room Temperature | [1] |

| Sensitivity | Moisture sensitive | [1] |

Synthesis and Purification

The synthesis of 4-bromotetraphenylsilane is typically achieved through the reaction of a Grignard reagent, formed from 1,4-dibromobenzene, with triphenylchlorosilane. A detailed experimental protocol, adapted from the synthesis of the isomeric (3-bromophenyl)triphenylsilane, is provided below.[3]

Experimental Protocol: Synthesis of 4-Bromotetraphenylsilane

Materials:

-

1,4-Dibromobenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Triphenylchlorosilane

-

Iodine (crystal)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium.

-

Add a solution of 1,4-dibromobenzene (1.0 eq) in anhydrous THF via the dropping funnel. The reaction is initiated by gentle heating. Once the reaction starts, the remaining solution is added dropwise to maintain a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 2 hours to ensure complete formation of the Grignard reagent.

-

Reaction with Triphenylchlorosilane: Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve triphenylchlorosilane (1.1 eq) in anhydrous THF and add it dropwise to the Grignard solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-bromotetraphenylsilane as a white solid.

Caption: Synthetic workflow for 4-bromotetraphenylsilane.

Spectroscopic Characterization

While specific, publicly available spectra for 4-bromotetraphenylsilane are limited, the expected spectroscopic data can be inferred from the analysis of similar compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.0 ppm). The protons on the three unsubstituted phenyl groups will likely appear as complex multiplets. The protons on the brominated phenyl group will exhibit a characteristic AA'BB' system, appearing as two doublets.

-

¹³C NMR: The carbon NMR spectrum will display multiple signals in the aromatic region (typically 120-140 ppm). The carbon atom attached to the bromine will be shifted downfield. The carbon atom attached to the silicon atom will also have a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of 4-bromotetraphenylsilane is expected to show characteristic absorption bands for:

-

Aromatic C-H stretching: ~3100-3000 cm⁻¹

-

Aromatic C=C stretching: ~1600-1450 cm⁻¹

-

Si-Ph stretching: ~1430 and 1100 cm⁻¹

-

C-Br stretching: in the fingerprint region, typically below 1000 cm⁻¹

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation patterns will likely involve the loss of phenyl and bromophenyl groups.

Crystal Structure

Solubility

While comprehensive solubility data is not widely published, based on its nonpolar character, 4-bromotetraphenylsilane is expected to be soluble in common organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), chloroform, and toluene. It is expected to be insoluble in water.

Safety and Handling

4-Bromotetraphenylsilane is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is known to be moisture-sensitive, and therefore, should be stored in a dry, inert atmosphere.[1] Direct contact with skin and eyes should be avoided, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Applications

4-Bromotetraphenylsilane serves as a key intermediate in organic synthesis. The bromine atom can be readily converted to other functional groups via reactions such as lithium-halogen exchange followed by quenching with an electrophile, or through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the facile introduction of the bulky and rigid triphenylsilyl group into a wide range of organic molecules, which can be advantageous in the design of materials with specific electronic or photophysical properties, as well as in the development of new pharmaceutical candidates.

Caption: Key synthetic applications of 4-bromotetraphenylsilane.

References

- 4-Bromotetraphenylsilane CAS NO: 18737-40-1 - Zhengzhou Alfa Chemical Co.,Ltd. (n.d.).

Sources

Spectroscopic Profile of (4-Bromophenyl)triphenylsilane: A Technical Guide for Advanced Research

This technical guide provides an in-depth analysis of the spectroscopic data for (4-Bromophenyl)triphenylsilane (CAS No. 18737-40-1), a key organosilane intermediate in materials science and pharmaceutical research. This document is structured to offer not just raw data, but a detailed interpretation grounded in fundamental spectroscopic principles, reflecting the analytical approach of an experienced researcher. We will explore the synthesis, nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, providing a comprehensive characterization of this important molecule.

Synthesis and Mechanistic Considerations

The preparation of this compound is efficiently achieved via a Grignard reaction, a cornerstone of organometallic chemistry for forming carbon-silicon bonds[1]. This method offers high yields and a straightforward protocol suitable for laboratory-scale synthesis.

The chosen synthetic pathway involves the formation of a Grignard reagent from 1,4-dibromobenzene, followed by its nucleophilic attack on chlorotriphenylsilane. A key aspect of this synthesis is the selective formation of the mono-Grignard reagent. While the formation of a di-Grignard reagent is possible, the reaction can be controlled by using a 1:1 molar ratio of magnesium to 1,4-dibromobenzene, taking advantage of the initial Grignard adduct being less soluble and precipitating from the ether solution, which deactivates the second bromine atom.

Experimental Protocol: Synthesis of this compound

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

1,4-Dibromobenzene

-

Chlorotriphenylsilane

-

Iodine (crystal, as initiator)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Dichloromethane

Procedure:

-

Grignard Reagent Formation:

-

All glassware must be rigorously dried in an oven overnight and assembled hot under a dry nitrogen or argon atmosphere to exclude moisture, which quenches the Grignard reagent[2].

-

Place magnesium turnings (1.1 eq) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add a small crystal of iodine to the flask.

-

Prepare a solution of 1,4-dibromobenzene (1.0 eq) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings.

-

If the reaction does not initiate (indicated by heat evolution and disappearance of the iodine color), gently warm the flask.

-

Once initiated, add the remaining 1,4-dibromobenzene solution dropwise at a rate that maintains a gentle reflux[3]. After the addition is complete, continue to reflux for 1-2 hours to ensure complete formation of the Grignard reagent, (4-bromophenyl)magnesium bromide.

-

-

Coupling Reaction:

-

Prepare a solution of chlorotriphenylsilane (1.0 eq) in anhydrous diethyl ether.

-

Cool the Grignard reagent solution in an ice bath and add the chlorotriphenylsilane solution dropwise via the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours[4].

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a mixed solvent system such as dichloromethane/hexanes to afford this compound as a white crystalline solid[4].

-

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of NMR, IR, and MS techniques. The following sections detail the expected spectral features and their interpretation, drawing parallels with the unsubstituted parent compound, tetraphenylsilane, where appropriate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms. In this compound, we expect to see signals corresponding to two distinct types of aromatic rings: the three unsubstituted phenyl groups and the single para-substituted bromophenyl group.

-

Triphenylsilyl Protons (C₆H₅)₃Si-: The fifteen protons of the three equivalent phenyl rings attached to the silicon atom are expected to appear as a complex multiplet. For the parent tetraphenylsilane, these protons typically resonate in the range of δ 7.3-7.6 ppm [5]. The silicon atom, being less electronegative than carbon, results in a characteristic upfield shift compared to protons on a purely organic aromatic system.

-

Bromophenyl Protons -C₆H₄Br: The para-substituted bromophenyl ring loses the symmetry of the other phenyl rings. This results in a distinct AA'BB' spin system. The protons ortho to the silicon atom (H_A) and the protons ortho to the bromine atom (H_B) will appear as two distinct doublets (or more complex multiplets due to second-order effects).

-

Protons ortho to Silicon (H_A): These protons are expected to be in a similar environment to the triphenylsilyl protons, but their signal will be a distinct doublet due to coupling with the adjacent H_B protons.

-

Protons ortho to Bromine (H_B): These protons are influenced by the electronegative bromine atom and will likely be shifted slightly downfield compared to H_A. They will also appear as a doublet.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak. The intensity of signals for quaternary carbons (those without attached protons) is typically lower than for protonated carbons[6][7].

-

Triphenylsilyl Carbons: For the three unsubstituted phenyl rings, four distinct signals are expected due to symmetry:

-

C-ipso: The quaternary carbon directly bonded to the silicon atom. This signal is often weak and appears around δ 134-135 ppm .

-

C-ortho, C-meta, C-para: These protonated carbons will appear in the aromatic region, typically between δ 128-136 ppm [8].

-

-

Bromophenyl Carbons: The para-substituted ring will also show four signals due to its plane of symmetry:

-

C-ipso (Si-C): The quaternary carbon attached to silicon. Its chemical shift will be influenced by the para-bromine substituent.

-

C-ortho (to Si): The two equivalent carbons adjacent to the silicon-bearing carbon.

-

C-meta (to Si): The two equivalent carbons adjacent to the bromine-bearing carbon.

-

C-ipso (Br-C): The quaternary carbon bonded to the bromine atom. The direct attachment to the halogen will cause a significant shift, typically appearing further upfield in the aromatic region, around δ 122-125 ppm .

-

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule based on their vibrational frequencies. For this compound, the spectrum is dominated by absorptions characteristic of the aromatic rings and the silicon-carbon bond.

-

Aromatic C-H Stretch: A sharp band or series of bands will appear just above 3000 cm⁻¹, typically in the 3050-3070 cm⁻¹ region, which is characteristic of sp² C-H bonds in aromatic systems.

-

Aromatic C=C Stretch: Multiple sharp bands of variable intensity are expected in the 1400-1600 cm⁻¹ region due to the stretching vibrations within the phenyl rings. A particularly strong band around 1430 cm⁻¹ is often characteristic of the Si-Ph group.

-

Si-Ph Stretch: A strong, sharp absorption band is typically observed around 1110-1120 cm⁻¹ , corresponding to the silicon-phenyl stretching vibration.

-

C-H Out-of-Plane Bending: The substitution pattern on the aromatic rings can be inferred from the strong C-H out-of-plane ("oop") bending vibrations in the fingerprint region (650-900 cm⁻¹ ).

-

The monosubstituted phenyl rings will show strong bands around 700 cm⁻¹ and 740 cm⁻¹ .

-

The 1,4-disubstituted (para) bromophenyl ring will exhibit a characteristic strong band in the region of 800-840 cm⁻¹ .

-

-

C-Br Stretch: The carbon-bromine stretch is expected in the far-infrared region, typically between 500-600 cm⁻¹ .

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (415.40 g/mol ). A critical feature will be the isotopic pattern caused by the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion will appear as a pair of peaks of almost equal intensity, one at m/z 414 (for C₂₄H₁₉⁷⁹BrSi) and one at m/z 416 (for C₂₄H₁₉⁸¹BrSi). This M/M+2 pattern is a definitive indicator of a single bromine atom in the molecule.

-

Key Fragmentation Pathways: The fragmentation of tetra-aryl silanes is often initiated by the loss of one of the phenyl groups.

-

Loss of a Phenyl Group ([M-77]⁺): A major fragment is expected from the loss of a phenyl radical (C₆H₅•, mass = 77), leading to a triphenylsilyl cation fragment containing the bromophenyl group at m/z 337/339 .

-

Loss of a Bromophenyl Group ([M-157]⁺): Loss of the bromophenyl radical (C₆H₄Br•, mass = 157) would result in the triphenylsilyl cation at m/z 259 . This is often a very stable and abundant ion in the spectra of triphenylsilyl compounds.

-

Other Fragments: Further fragmentation can occur, leading to smaller ions corresponding to biphenyl fragments or other rearrangements.

-

Caption: Proposed major fragmentation pathways for this compound in EI-MS.

Summary of Spectroscopic Data

The table below summarizes the expected key spectroscopic data for this compound based on established principles and analysis of related structures.

| Technique | Feature | Expected Value / Observation |

| ¹H NMR | Triphenylsilyl Protons | δ 7.3-7.6 ppm (multiplet, 15H) |

| Bromophenyl Protons | Two distinct doublets in the aromatic region (4H total) | |

| ¹³C NMR | Aromatic Carbons | δ 125-138 ppm range |

| C-Br Carbon | ~δ 122-125 ppm | |

| Si-C (ipso) Carbons | ~δ 134-135 ppm (weak intensity) | |

| IR | Aromatic C-H Stretch | 3050-3070 cm⁻¹ |

| Si-Ph Stretch | ~1110 cm⁻¹ (strong, sharp) | |

| p-Subst. C-H Bend | 800-840 cm⁻¹ (strong) | |

| Monosubst. C-H Bend | ~700 & 740 cm⁻¹ (strong) | |

| MS (EI) | Molecular Ion (M⁺) | m/z 414/416 (1:1 ratio) |

| Major Fragment | m/z 259 ([M - C₆H₄Br]⁺, triphenylsilyl cation) | |

| Other Fragment | m/z 337/339 ([M - C₆H₅]⁺) |

Conclusion

This technical guide outlines the comprehensive spectroscopic characterization of this compound. The synthesis via a Grignard reaction provides a reliable route to this valuable intermediate. The predicted NMR, IR, and MS data provide a clear and consistent picture of its molecular structure. The key identifying features include the distinct AA'BB' pattern for the bromophenyl protons in ¹H NMR, the characteristic Si-Ph and para-substituted C-H bending vibrations in the IR spectrum, and the definitive M/M+2 isotopic pattern for the molecular ion in the mass spectrum. This guide serves as a foundational reference for researchers utilizing this compound in their synthetic and materials development endeavors.

References

- Furgal, J., & Laine, R. M. (2016). Nucleophilic Attack of R-lithium at Tetrahedral Silicon in Alkoxysilanes. An Alternate Mechanism. ResearchGate.

- SpectraBase. (n.d.). Tetraphenylsilane. In SpectraBase. John Wiley & Sons, Inc.

- Royal Society of Chemistry. (n.d.). Electronic Supporting Information (ESI).

- NIST. (n.d.). Silane, tetraphenyl-. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A.

- SpectraBase. (n.d.). Tetraphenylsilane Transmission Infrared (IR) Spectrum. In SpectraBase. John Wiley & Sons, Inc.

- Zhengzhou Alfa Chemical Co.,Ltd. (n.d.). 4-Bromotetraphenylsilane CAS NO: 18737-40-1.

- ResearchGate. (n.d.). 29 Si NMR of synthesized tetraphenylsilane, -14.4 ppm, isolated from a...

- ScienceMadness Discussion Board. (2005). Grignard Reagent 4-chlorophenylmagnesium bromide.

- Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS.

- Oregon State University. (2022). 13C NMR Chemical Shifts.

- Chem Survival. (2020, October 26). Grignard Reaction Experiment Part 1, Prelab [Video]. YouTube. [Link]

- NIST. (n.d.). Silane, tetramethyl-. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A.

- United States Patent Office. (n.d.). Patent US2920095A.

- ResearchGate. (n.d.). The grignard reagents prepared from p-dibromobenzene.

- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).

- Gelest Inc. (n.d.). GRIGNARD REAGENTS AND SILANES.

- ResearchGate. (n.d.). Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction.

- University of Colorado Boulder. (n.d.). Mass spectral interpretation.

- Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

Sources

- 1. gelest.com [gelest.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. (3-Bromophenyl)triphenylsilane synthesis - chemicalbook [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. gelest.com [gelest.com]

- 8. researchgate.net [researchgate.net]

The Triphenylsilyl Group: A Cornerstone in Modern Molecular Architecture

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The triphenylsilyl (TPS) group, with its unique combination of steric bulk, electronic properties, and chemical stability, has emerged as an indispensable tool in the molecular architect's toolkit. This guide provides a comprehensive technical overview of the multifaceted roles of the triphenylsilyl moiety in contemporary chemical science. We will delve into its fundamental properties, its strategic application as a robust protecting group, its influence on molecular conformation and reactivity, and its pivotal role in the design of advanced materials and complex therapeutic agents. Through a synthesis of established principles and recent advancements, this document aims to equip researchers with the expert insights and practical knowledge required to effectively leverage the triphenylsilyl group in their own research and development endeavors.

Introduction: The Triphenylsilyl Group at a Glance

The triphenylsilyl group, often abbreviated as TPS or Tps, is an organosilicon functional group characterized by a central silicon atom bonded to three phenyl rings and the rest of the molecule. Its introduction into a molecular framework is typically achieved through the use of reagents like triphenylsilyl chloride (TpsCl) or triphenylsilane (TpsH). While organosilicon chemistry is a broad and rapidly evolving field, the triphenylsilyl group has carved out a distinct niche for itself, primarily due to its exceptional steric demands and its nuanced electronic effects.[1] Unlike smaller alkylsilyl groups such as the trimethylsilyl (TMS) group, the TPS group offers a significantly higher degree of steric hindrance and stability, making it a preferred choice in complex, multi-step syntheses.[2]

This guide will explore the causality behind the selection of the triphenylsilyl group in various applications, from the strategic protection of sensitive functional groups to its more subtle, yet profound, influence on molecular architecture, including stereochemical control and the engineering of solid-state properties.

Fundamental Properties of the Triphenylsilyl Group

The utility of the triphenylsilyl group in molecular design is a direct consequence of its inherent steric and electronic characteristics. A thorough understanding of these properties is crucial for its effective implementation.

Steric Effects: A Bulky Guardian

The most prominent feature of the triphenylsilyl group is its significant steric bulk. The three phenyl rings, arranged in a propeller-like fashion around the central silicon atom, create a large, sterically congested environment. This bulkiness is the primary reason for its widespread use as a protecting group for alcohols and other functionalities.[3] The TPS group effectively shields the protected functional group from attack by a wide range of reagents, a feat that smaller silyl groups cannot achieve to the same extent.

Quantitatively, the steric hindrance of a ligand is often described by its Tolman cone angle, a measure of the solid angle occupied by the ligand at the metal center.[4] For triphenylphosphine (PPh3), a close structural and electronic analogue of the triphenylsilyl group, the Tolman cone angle is approximately 145°.[5][6] This value places it in the category of bulky ligands and provides a useful proxy for the steric demands of the TPS group.

Table 1: Comparison of Steric Parameters of Common Silyl and Alkyl Groups

| Group | Type | Tolman Cone Angle (°) (for corresponding phosphine) | A-Value (kcal/mol) |

| Trimethylsilyl (TMS) | Silyl | 118 | ~2.5[10] |

| Triethylsilyl (TES) | Silyl | 132 | - |

| tert-Butyldimethylsilyl (TBDMS/TBS) | Silyl | - | - |

| Triisopropylsilyl (TIPS) | Silyl | 160 | - |

| Triphenylsilyl (TPS) | Silyl | ~145 [5][6] | >4.0 (estimated) |

| tert-Butyl | Alkyl | 126 | ~5.0[9] |

Note: The A-value for the triphenylsilyl group is estimated to be high, reflecting its significant steric presence.

Electronic Effects: A Subtle Modulator

The electronic nature of the triphenylsilyl group is more complex than its steric effects. The silicon atom is less electronegative than carbon, leading to a polarization of the Si-C bond with a partial positive charge on the silicon and a partial negative charge on the carbon. This can influence the reactivity of adjacent functional groups. The phenyl rings, with their delocalized π-systems, can engage in electronic interactions, although the extent of this interaction through the silicon atom is a subject of ongoing research. The overall effect is a combination of inductive and potential resonance effects that can subtly modulate the electronic environment of the molecule.

The Triphenylsilyl Group as a Robust Protecting Group

The primary and most well-established role of the triphenylsilyl group is in the protection of hydroxyl groups.[3][12] The resulting triphenylsilyl ethers (ROTps) exhibit a remarkable degree of stability, particularly under acidic conditions, far surpassing that of smaller silyl ethers like TMS and even the commonly used tert-butyldimethylsilyl (TBDMS) ethers.[2]

Enhanced Stability: A Key Advantage

The exceptional stability of triphenylsilyl ethers stems from the steric shielding provided by the three phenyl rings, which effectively prevents the approach of protons or other electrophiles to the ether oxygen and hinders nucleophilic attack at the silicon atom.[13] This stability allows for chemical transformations to be carried out on other parts of the molecule under conditions that would cleave less robust protecting groups.

Table 2: Relative Stability of Silyl Ethers to Hydrolysis

| Silyl Ether | Relative Rate of Acidic Hydrolysis (vs. TMS=1) | Relative Rate of Basic Hydrolysis (vs. TMS=1) |

| TMS (Trimethylsilyl) | 1 | 1 |

| TES (Triethylsilyl) | 64 | 10-100 |

| TBDMS (tert-Butyldimethylsilyl) | 20,000 | ~20,000 |

| TIPS (Triisopropylsilyl) | 700,000 | 100,000 |

| TPS (Triphenylsilyl) | ~400 times more stable than TMS toward acidic hydrolysis [2] | Generally stable |

| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | ~20,000 |

Data compiled from various sources, highlighting the significantly increased stability of bulkier silyl ethers.[13][14]

Experimental Protocols for Protection and Deprotection

The successful implementation of the triphenylsilyl group as a protecting group relies on well-defined and reproducible experimental protocols.

This protocol describes a general procedure for the formation of a triphenylsilyl ether from a primary alcohol using triphenylsilyl chloride and imidazole as a base.

Materials:

-

Primary alcohol (1.0 eq)

-

Triphenylsilyl chloride (1.1 - 1.5 eq)

-

Imidazole (2.0 - 2.5 eq)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the primary alcohol (1.0 eq) and imidazole (2.0 - 2.5 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add triphenylsilyl chloride (1.1 - 1.5 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired triphenylsilyl ether.

This protocol outlines a standard procedure for the cleavage of a triphenylsilyl ether using a fluoride source, typically TBAF.

Materials:

-

Triphenylsilyl ether (1.0 eq)

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 - 1.5 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Dichloromethane

-

Water

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the triphenylsilyl ether (1.0 eq) in anhydrous THF at 0 °C, add the TBAF solution (1.1 - 1.5 eq) dropwise.[14]

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The reaction time may vary depending on the substrate.[15]

-

Monitor the reaction progress by TLC.[16]

-

Upon completion, dilute the reaction mixture with dichloromethane and quench with water.[14]

-

Separate the layers and extract the aqueous layer with dichloromethane (2 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.[14]

For sensitive substrates where the basicity of TBAF may be problematic, buffering the reaction with acetic acid is recommended.[14]

Beyond Protection: The Triphenylsilyl Group in Molecular Design

While its role as a protecting group is paramount, the influence of the triphenylsilyl group extends far beyond simply masking reactivity. Its steric and electronic properties can be strategically employed to control other aspects of molecular architecture and reactivity.

A Director of Stereochemistry

The substantial steric bulk of the triphenylsilyl group can be harnessed to direct the stereochemical outcome of reactions at neighboring centers. By blocking one face of a molecule, it can force an incoming reagent to attack from the less hindered side, thereby achieving high levels of stereoselectivity. This "steric directing" effect is a powerful tool in asymmetric synthesis, enabling the construction of complex chiral molecules with a high degree of precision. For instance, in the dihydroxylation of alkenes using osmium tetroxide, a bulky silyl ether can direct the osmylation to the opposite face of the double bond.[17][18][19]

An Architect in Crystal Engineering and Supramolecular Chemistry

In the solid state, the triphenylsilyl group plays a crucial role in dictating the packing of molecules in a crystal lattice. The rigid and well-defined geometry of the phenyl rings can lead to predictable intermolecular interactions, such as π-π stacking and C-H···π interactions.[20][21] These non-covalent interactions are the foundation of supramolecular chemistry and crystal engineering, where the goal is to design and synthesize molecules that self-assemble into well-defined, functional solid-state architectures.[22] The triphenylsilyl group can act as a "supramolecular synthon," a structural unit that reliably forms specific intermolecular interactions, guiding the formation of desired crystal packing motifs. For example, the introduction of triphenylsilyl groups has been shown to influence the self-assembly of fullerenes and other functional molecules.[23][24][25]

Applications in Drug Development and Materials Science

The unique properties of the triphenylsilyl group have led to its application in highly specialized and technologically important fields, including the synthesis of complex pharmaceuticals and the development of advanced organic materials.

A Valuable Tool in the Synthesis of Complex Therapeutics

The total synthesis of complex natural products, many of which are potent therapeutic agents, often requires a lengthy sequence of chemical reactions. The stability of the triphenylsilyl group makes it an ideal protecting group for such endeavors, where it must withstand a wide range of reaction conditions. While a definitive role for the triphenylsilyl group in the total synthesis of Paclitaxel (Taxol®) is not prominently documented in seminal works, the use of other silyl protecting groups is extensive.[26][27][28][29][30] However, the principles of its robust nature are directly applicable and have been employed in the synthesis of other complex molecules. In a recent study on the anticancer activity of furan-2(5H)-one derivatives, the introduction of various silyl groups, including bulky ones, was shown to modulate both the potency and selectivity of the compounds.[7] This highlights the potential of the triphenylsilyl group not only as a synthetic tool but also as a component of the final active pharmaceutical ingredient, where it can influence pharmacokinetic and pharmacodynamic properties.

A Key Component in Advanced Organic Materials

The incorporation of triphenylsilyl groups into organic molecules has been shown to have a profound impact on their photophysical and electronic properties.[31] This has led to their use in the design of materials for organic light-emitting diodes (OLEDs), particularly as host materials for phosphorescent emitters.[12][13] The bulky and non-planar nature of the triphenylsilyl group can disrupt intermolecular packing in the solid state, which helps to prevent aggregation-induced quenching of luminescence and improves the morphological stability of thin films.[12][13] Furthermore, the high triplet energy of the triphenylsilyl moiety makes it a suitable host for blue phosphorescent emitters, which are crucial for full-color displays and white lighting applications.[12][13]

Table 3: Performance of OLEDs Employing Triphenylsilyl-Containing Host Materials

| Host Material | Emitter | Max. External Quantum Efficiency (%) | Turn-on Voltage (V) | Emission Color | Reference |

| SB-Si | Ir(ppy)₃ | 9.6 | 3.9 | Green | [31] |

| SB-Si | Ir(tpz)₃ | 12.6 | 4.8 | Blue | [31] |

| CzSi | FIrpic | 10.7 | - | Blue | [12] |

| Triphenylsilane-fluorene hybrid | FIrpic | 10.7 | - | Blue | [13] |

SB-Si: Triphenyl-9,9-spirobifluoren-2-yl silane; CzSi: 3,6-Bis(triphenylsilyl)carbazole.

The triphenylsilyl group has also been incorporated into conjugated polymers, such as polyfluorenes, to modify their solubility, thermal stability, and photophysical properties for applications in polymer-based OLEDs and other organic electronic devices.[32][33][34]

Conclusion

The triphenylsilyl group is far more than a simple protecting group; it is a versatile and powerful tool for molecular design. Its dominant steric presence provides exceptional stability and allows for precise control over stereochemistry, while its electronic properties can be used to fine-tune the characteristics of a molecule. From facilitating the synthesis of life-saving medicines to enabling the development of next-generation display technologies, the triphenylsilyl group continues to play a pivotal role in advancing the frontiers of chemical science. The insights and protocols presented in this guide are intended to empower researchers to harness the full potential of this remarkable functional group in their own scientific pursuits.

References

- Work-up Procedure for TBAF-mediated Desilyl

- Triphenylsilane-Fluorene Hybrids as Host M

- Deprotection of a tert-butyldimethylsilyl ether

- Phosphines - Chemistry LibreTexts

- Comparison of Triphenylmethyl and Triphenylsilyl Spirobifluorenyl Hosts for PHOLEDs

- Determination of the Tolman cone angle

- Computational assessment on the Tolman cone angles for P-ligands

- Paclitaxel total synthesis

- Computational assessment on the Tolman cone angles for P-ligands.

- Deprotection of Silyl Ethers - Gelest

- Analytical algorithms for ligand cone angles calculations. Application to triphenylphosphine palladium complexes

- A Values - Stereochemical and Conform

- Silyl group deprotection by TBAF solution - YouTube

- Synthesis and photophysical properties of polyfluorenes bearing silicon‐based functional groups

- Synthesis and Photophysical Properties of Asymmetric Substituted Silafluorenes

- Protecting Groups For Alcohols - Chemistry Steps

- Highly efficient organic blue electrophosphorescent devices based on 3,6-Bis(triphenylsilyl)

- Total Synthesis of Paclitaxel - Keio University

- Paclitaxel total synthesis - Grokipedia

- Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)

- Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel

- Deprotection of silyl ether by TBAF.

- Two-Phase Synthesis of Taxol®

- Triphenylsilane - MSU Chemistry

- The role of silicon in drug discovery: a review

- A value - Wikipedia

- A-values and Equilibrium R

- Photophysical and Electroluminescence Characteristics of Polyfluorene Deriv

- New Host Material for High-Performance Blue Phosphorescent Organic Electroluminescent Devices

- Recent advances in supramolecular fullerene chemistry

- Self-Assembled Supramolecular Micelles Based on Multiple Hydrogen Bonding Motifs for the Encapsul

- Supramolecular Chemistry of Fullerenes

- Photophysical Properties of Polyfluorenes

- Short and Scalable Synthesis of Plant‐Based Cholesterol in GMP Grade

- The synthesis of cholesteryl alkyl ethers

- Synthesis of ether lipids: n

- Advances in the Structural Strategies of the Self-Assembly of Photoresponsive Supramolecular Systems

- Helical supramolecular fullerene polymers and their self‐sorting...

- Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N - PubMed Central

- OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes - Master Organic Chemistry

- Chemical structure of the triphenylene derivatives investig

- Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor

- Cholesterol Synthesis | How Our Bodies Make Cholesterol - YouTube

- Recent Developments in the Osmium-catalyzed Dihydroxyl

- Preparations, X-ray crystal structure determinations, and base strength measurements of substituted tritylamines

- Cholesterol synthesis - Medicine LibreTexts

- User Guide - Catalytic Oxidations with Os EnCat™ Microencapsulated Osmium Tetroxide C

- Forming Vicinal Diols with Osmium Tetroxide - YouTube

- Syn dihydroxyl

- Stereoselective Dihalogenation of Alkynes to Access Enantioenriched Z-Vicinal Dihaloalkene

Sources

- 1. Analytical algorithms for ligand cone angles calculations. Application to triphenylphosphine palladium complexes [comptes-rendus.academie-sciences.fr]

- 2. Recent progress of host materials for highly efficient blue phosphorescent OLEDs - Northwestern Polytechnical University [pure.nwpu.edu.cn:443]

- 3. chemrxiv.org [chemrxiv.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. A value - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pharmacy180.com [pharmacy180.com]

- 11. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 12. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 13. researchgate.net [researchgate.net]

- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 15. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 16. researchgate.net [researchgate.net]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. scispace.com [scispace.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Advances in the Structural Strategies of the Self-Assembly of Photoresponsive Supramolecular Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Recent advances in supramolecular fullerene chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. MATERIALES MOLECULARES ORGÁNICOS [ucm.es]

- 25. researchgate.net [researchgate.net]

- 26. elearning.uniroma1.it [elearning.uniroma1.it]

- 27. keio.elsevierpure.com [keio.elsevierpure.com]

- 28. grokipedia.com [grokipedia.com]

- 29. mdpi.com [mdpi.com]

- 30. Two-Phase Synthesis of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]

- 31. A Comparison between Triphenylmethyl and Triphenylsilyl Spirobifluorenyl Hosts: Synthesis, Photophysics and Performance in Phosphorescent Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. mdpi.com [mdpi.com]

- 34. taylorfrancis.com [taylorfrancis.com]

Technical Guide: Solubility Profile of (4-Bromophenyl)triphenylsilane in Common Organic Solvents

Introduction

(4-Bromophenyl)triphenylsilane is a solid organosilicon compound with the chemical formula C₂₄H₁₉BrSi and a molecular weight of 415.40 g/mol .[1][2] Its structure, featuring a triphenylsilyl group attached to a brominated phenyl ring, makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-silicon bonds and as a precursor for more complex organosilane derivatives. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in research and development, enabling appropriate solvent selection for reactions, purifications, and formulations.

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of this compound, outlines a detailed experimental protocol for its quantitative determination, and discusses the underlying chemical principles governing its solubility. This document is intended to serve as a practical resource for researchers, chemists, and formulation scientists.

Physicochemical Properties and Predicted Solubility

This compound is a white solid at room temperature.[3] The molecule possesses a significant nonpolar character due to the four phenyl rings. The presence of the bromine atom and the silicon-carbon bonds introduce some polarity, but the overall nature of the molecule is hydrophobic.

Based on the principle of "like dissolves like," this compound is expected to exhibit higher solubility in nonpolar or moderately polar aprotic solvents and lower solubility in highly polar and protic solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Toluene, Hexane, Chloroform | High | The nonpolar nature of these solvents aligns well with the hydrophobic character of the tetraphenylsilane core. |

| Polar Aprotic | Tetrahydrofuran (THF), Acetone, Dichloromethane (DCM) | Moderate to High | These solvents possess a dipole moment that can interact with the polarizable phenyl rings and the C-Br bond, while their overall character is suitable to solvate the large nonpolar structure. |

| Polar Protic | Ethanol, Methanol | Low | The strong hydrogen bonding network in these solvents makes it energetically unfavorable to accommodate the large, nonpolar solute. |

| Highly Polar | Water | Insoluble | The significant hydrophobic character of the molecule prevents dissolution in water. |

Experimental Determination of Solubility

Given the lack of readily available quantitative solubility data for this compound, an experimental determination is necessary. The following is a robust, step-by-step protocol based on the equilibrium shake-flask method, a widely accepted technique for determining the solubility of a solid in a liquid.

I. Materials and Equipment

-

This compound (purity ≥ 98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or sealed flasks (e.g., 20 mL)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

II. Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

III. Step-by-Step Protocol

-

Preparation of the Saturated Solution:

-

Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a series of vials.

-

To each vial, add a precise volume (e.g., 5.0 mL) of the desired organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately attach a 0.22 µm syringe filter and filter the solution into a clean vial to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution by a validated HPLC or GC method. A reverse-phase HPLC method with a C18 column and a UV detector set to an appropriate wavelength (e.g., determined by a UV scan of the compound) is often suitable.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

-

Calculation:

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

Calculate the solubility of this compound in the solvent by multiplying the concentration of the diluted sample by the dilution factor.

-

Safety and Handling

While specific toxicity data for this compound is not extensively documented, it is prudent to handle it with the care afforded to all laboratory chemicals.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-